7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a substituted 1,8-naphthyridin-4(1H)-one derivative. 1,8-naphthyridines belong to the diazanaphthalene series of heterocyclic compounds []. This class of compounds has garnered significant interest in scientific research, particularly in the development of novel bioactive molecules with potential applications in various therapeutic areas.
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound features a fused ring system that includes nitrogen atoms, which contribute to its unique chemical and biological properties. The presence of the methyl group at the 7-position enhances its reactivity and potential applications in medicinal chemistry and material science .
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is classified as an organic heterocyclic compound. It is part of the broader category of naphthyridines, which are known for their diverse pharmacological activities and potential therapeutic applications.
The synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be accomplished through several methods:
The synthesis involves multiple steps:
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can participate in various chemical reactions:
The mechanism of action for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific biological targets such as enzymes and receptors. It may inhibit certain enzymatic activities linked to disease pathways, thus exerting therapeutic effects. For instance, it has been noted for its potential anticancer properties by modulating cellular pathways related to cancer cell growth .
Relevant data from studies indicate that this compound exhibits significant biological activity, making it a candidate for further pharmacological investigation .
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific applications:
The synthesis of 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically employs sequential organic transformations starting from readily available pyridine or nicotinate precursors. A common approach involves the condensation of 4,6-dimethyl-2-aminopyridine with diethyl malonate under Conrad-Limpach conditions, forming the dihydronaphthyridinone core. This method often requires careful control of reaction temperature and stoichiometry to avoid regioisomeric by-products like 4-methyl-7-amino-1,8-naphthyridin-2-one, which historically complicated early synthetic efforts [2]. Alternative routes utilize ethyl 2-aminonicotinate as a starting material, reacting it with carbonyl synthons such as diethyl malonate or ethyl acetoacetate in refluxing ethanol. This forms intermediates like 3-ethoxycarbonyl-4-hydroxy-1,8-naphthyridin-2-one, which can be decarboxylated and selectively methylated at the 7-position using iodomethane in the presence of silver carbonate [2] [4]. Enantioselective syntheses of related 3-amino-dihydronaphthyridinones employ asymmetric hydrogenation-lactamization sequences. For example, Rh-catalyzed hydrogenation of (Z)-methyl 3-(2-aminopyridin-3-yl)-2-(tert-butoxycarbonyl)acrylate using chiral ligands like TangPhos yields Boc-protected 3-amino derivatives in >90% enantiomeric excess, demonstrating the feasibility of accessing stereochemically pure building blocks [9].
Table 1: Multi-Step Synthetic Approaches to 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Core
Starting Material | Key Reagents/Steps | Intermediate | Final Modification | Yield (%) |
---|---|---|---|---|
4,6-Dimethyl-2-aminopyridine | Diethyl malonate, Conrad-Limpach cyclization | 7-Methyl-4-hydroxy-1,8-naphthyridinone | Decarboxylation | 60-75 |
Ethyl 2-aminonicotinate | Diethyl malonate, ethanol reflux | 3-Ethoxycarbonyl-4-hydroxy-1,8-naphthyridinone | Ag₂CO₃/CH₃I methylation, decarb. | 50-65 |
2-Aminonicotinaldehyde | (±)-Boc-alpha-phosphonoglycine trimethyl ester | (Z)-Boc-acrylate ester | Asymmetric hydrogenation/lactamization | 88 (>90% ee) |
The Horner-Wadsworth-Emmons (HWE) reaction serves as a pivotal step for introducing exocyclic methylidene groups at the C3 position of 1,8-naphthyridin-4-ones, enabling the construction of pharmacologically valuable hybrids. The methodology commences with the preparation of β-ketophosphonate from methyl N-tosylnicotinate and diethyl methylphosphonate. This phosphonate intermediate undergoes condensation with diverse aldehydes (aliphatic, aromatic, or heteroaromatic) under basic conditions (e.g., NaH or LiOH), generating 3-diethoxyphosphoryl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones as stable keto-enol tautomers. Subsequent HWE olefination using reagents like sodium hydride in THF or DMF efficiently eliminates diethyl phosphate, yielding 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones. The reaction tolerates aldehydes bearing ethyl, phenyl, or heterocyclic substituents, providing access to derivatives like 2-ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in yields exceeding 70% [1] [2]. This C3 functionalization is crucial for enhancing electrophilicity and enabling Michael addition-based interactions with biological targets.
Table 2: HWE-Modified 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives
Aldehyde Reactant | HWE Product | Key Functional Group | Application Focus | Yield Range (%) |
---|---|---|---|---|
Acetaldehyde | 2-Ethyl-3-methylidene derivative | Aliphatic methylidene | Anticancer hybrids | 70-85 |
Benzaldehyde | 2-Phenyl-3-methylidene derivative | Aromatic methylidene | DNA intercalators | 65-80 |
2-Furaldehyde | 2-(Furan-2-yl)-3-methylidene derivative | Heterocyclic methylidene | Cytotoxic agents | 60-75 |
Thermolysis of 2-aminopyridinylmethylene Meldrum’s acid derivatives provides an efficient, one-pot route to 7-methyl-1,8-naphthyridine-4(1H)-one sulfonamides. The synthesis begins with the condensation of 4,6-dimethyl-2-aminopyridine with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in refluxing ethanol, forming the corresponding aminomethylene adduct. This intermediate undergoes thermal decomposition at 120–140°C under solvent-free conditions or in high-boiling solvents like diphenyl ether. The cyclodehydration proceeds via elimination of acetone and CO₂, generating the 7-methyl-1,8-naphthyridin-4-one scaffold. Subsequent chlorosulfonation at the 5-position using chlorosulfonic acid, followed by amidation with primary or secondary amines, yields diverse sulfonamide derivatives. This thermolysis approach circumvents the need for transition metal catalysts and achieves cyclization yields >80%, making it amenable to scale-up for producing analogs like 5-(piperidine-1-sulfonyl)-7-methyl-1,8-naphthyridin-4(1H)-one. The sulfonamide group enhances water solubility and provides a handle for targeting metalloenzymes [4] [7].
Table 3: Thermolysis-Derived Sulfonamide Derivatives
Meldrum’s Acid Derivative | Thermolysis Conditions | Sulfonamide Amine | Final Product | Yield (%) |
---|---|---|---|---|
4,6-Dimethyl-2-(2,2-dimethyl-1,3-dioxan-4,6-dionyl)aminopyridine | 130°C, diphenyl ether | Piperidine | 5-(Piperidine-1-sulfonyl)-7-methyl-4-one | 75 |
4,6-Dimethyl-2-(2,2-dimethyl-1,3-dioxan-4,6-dionyl)aminopyridine | 140°C, neat | Morpholine | 5-(Morpholine-4-sulfonyl)-7-methyl-4-one | 82 |
Molecular hybridization of the 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one core with complementary pharmacophores leverages synergistic bioactivity, particularly in anticancer and antimicrobial applications. Strategic conjugation exploits the C3-aldehyde or methylidene groups as ligation points. Three primary hybridization strategies are employed:
Table 4: Hybrid Pharmacophores Based on 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Hybrid Class | Conjugation Method | Biological Target | Key Activity Finding | Ref |
---|---|---|---|---|
Quinolone-Naphthyridinone | Alkylene spacer linkage | DNA gyrase/Topo IV | Overcomes fluoroquinolone resistance in Gram(+) bacteria | [6] |
Heterocyclic propenones | Knoevenagel condensation | DNA intercalation | IC₅₀ = 1.47 μM (MCF-7); induces G2/M arrest | [7] |
3-Methylidene derivatives | HWE olefination | DNA damage response | Apoptosis in HL-60; selectivity index >5 vs. HUVEC | [1] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: